molecular formula C9H6O2Se B186550 1-Benzoselenophene-2-carboxylic acid CAS No. 20984-16-1

1-Benzoselenophene-2-carboxylic acid

Cat. No. B186550
CAS RN: 20984-16-1
M. Wt: 225.11 g/mol
InChI Key: ZPSFSBPBOASRBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoselenophene-2-carboxylic acid is a heterocyclic organic compound that contains selenium and is used in various scientific research applications. It is a derivative of benzoselenophene, which is a part of the thiophene family. The compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 1-Benzoselenophene-2-carboxylic acid is not fully understood. However, it is believed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has been found to activate the caspase-3 pathway, which is involved in the process of apoptosis.

Biochemical And Physiological Effects

1-Benzoselenophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. The compound has also been found to exhibit anti-inflammatory activity. In addition, it has been studied for its potential as an anti-bacterial agent.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzoselenophene-2-carboxylic acid in lab experiments is its potential as an anti-cancer agent. The compound has been found to exhibit anti-proliferative activity against various cancer cell lines. Another advantage is its potential as a catalyst in organic reactions. However, one of the limitations of using the compound in lab experiments is its toxicity. The compound has been found to exhibit cytotoxicity against normal cells at high concentrations.

Future Directions

For research include investigating the compound's potential as an anti-bacterial agent and exploring its mechanism of action as well as its potential as a catalyst in organic reactions.

Synthesis Methods

1-Benzoselenophene-2-carboxylic acid can be synthesized using various methods. One of the commonly used methods is the reaction of benzoselenophene with carbon dioxide in the presence of a palladium catalyst. The reaction leads to the formation of the carboxylic acid derivative. Another method involves the reaction of benzoselenophene with carbon monoxide and water in the presence of a rhodium catalyst.

Scientific Research Applications

1-Benzoselenophene-2-carboxylic acid has been used in various scientific research applications. It has been studied for its potential as a catalyst in organic reactions. The compound has also been used as a ligand in coordination chemistry. In addition, it has been studied for its potential as an anti-cancer agent. The compound has been found to exhibit anti-proliferative activity against various cancer cell lines.

properties

IUPAC Name

1-benzoselenophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2Se/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSFSBPBOASRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C([Se]2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2Se
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391846
Record name 1-benzoselenophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoselenophene-2-carboxylic acid

CAS RN

20984-16-1
Record name 1-benzoselenophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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